molecular formula C19H12O6 B1208334 Antibiotic WS5995A CAS No. 76191-51-0

Antibiotic WS5995A

Cat. No.: B1208334
CAS No.: 76191-51-0
M. Wt: 336.3 g/mol
InChI Key: LUXDHHSVJLVLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Antibiotic WS5995A involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Antibiotic WS5995A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Antibiotic WS5995A involves its interaction with specific molecular targets. For instance, it has been identified as an inducible nitric oxide synthase (iNOS) inhibitor, which suggests its potential role in modulating inflammatory responses . The pathways involved in its mechanism of action are complex and may vary depending on the biological context.

Comparison with Similar Compounds

Antibiotic WS5995A can be compared with other similar compounds, such as indole derivatives and naphthyridines. These compounds share some structural similarities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific molecular structure and its potential as an antimicrobial agent.

Properties

CAS No.

76191-51-0

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

IUPAC Name

8-hydroxy-1-methoxy-3-methylnaphtho[3,2-c]isochromene-5,7,12-trione

InChI

InChI=1S/C19H12O6/c1-8-6-10-14(12(7-8)24-2)15-16(21)9-4-3-5-11(20)13(9)17(22)18(15)25-19(10)23/h3-7,20H,1-2H3

InChI Key

LUXDHHSVJLVLPS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O

76191-51-0

Synonyms

WS 5995A
WS-5995 A

Origin of Product

United States

Synthesis routes and methods

Procedure details

The entire amount of the 2-(3,5-dihydroxy-1,4-naphthoquinon-2-yl)-3-methoxy-5-methylbenzoic acid obtained above was dissolved in ethyl acetate (10 ml) and while the solution was stirred at room temperature, a mixture (1 ml:10 ml) of trifluoroacetic anhydride and acetic anhydride was added. The mixture was further stirred at the same temperature for an hour. This reaction mixture was washed with water and dilute aqueous sodium carbonate in that order, followed by drying over magnesium sulfate. The solvent was then distilled off and the residual brown oil was subjected to silica gel column chromatography to give vermillion-colored crystals (20 mg).
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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